Cas no 1805106-31-3 (1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)

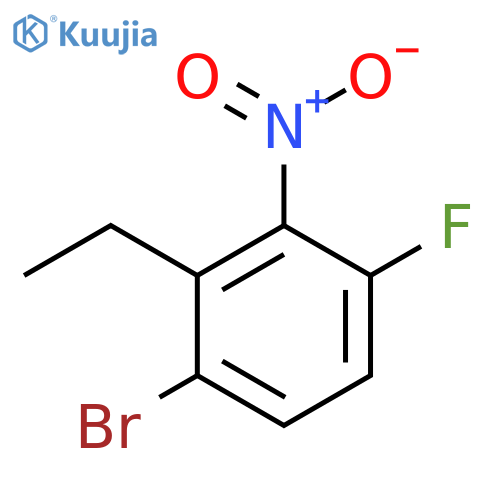

1805106-31-3 structure

商品名:1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene

CAS番号:1805106-31-3

MF:C8H7BrFNO2

メガワット:248.04908490181

CID:5009426

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene

-

- インチ: 1S/C8H7BrFNO2/c1-2-5-6(9)3-4-7(10)8(5)11(12)13/h3-4H,2H2,1H3

- InChIKey: IFWYZENCVUUYBV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1CC)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 45.8

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010003256-500mg |

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |

1805106-31-3 | 97% | 500mg |

863.90 USD | 2021-07-06 | |

| Alichem | A010003256-1g |

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |

1805106-31-3 | 97% | 1g |

1,445.30 USD | 2021-07-06 | |

| Alichem | A010003256-250mg |

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene |

1805106-31-3 | 97% | 250mg |

475.20 USD | 2021-07-06 |

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1805106-31-3 (1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量